![molecular formula C11H18FN3O9S2 B14325141 2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid CAS No. 101221-58-3](/img/structure/B14325141.png)
2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a guanidine group linked to a 4-fluorophenyl-4-oxobutyl chain, combined with sulfuric acid. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine typically involves the reaction of 4-fluorobenzaldehyde with a suitable guanidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-4-oxobut-2-enoic acid
- 4-Fluoro-α-(trifluoromethyl)benzenebutanoic acid
- (Z)-4-(4-Acetylphenylamino)-3-methyl-4-oxobut-2-enoic acid
Uniqueness
2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine stands out due to its guanidine group, which imparts unique reactivity and binding properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or for the synthesis of complex organic molecules.
Properties
CAS No. |
101221-58-3 |
|---|---|
Molecular Formula |
C11H18FN3O9S2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H14FN3O.2H2O4S/c12-9-5-3-8(4-6-9)10(16)2-1-7-15-11(13)14;2*1-5(2,3)4/h3-6H,1-2,7H2,(H4,13,14,15);2*(H2,1,2,3,4) |
InChI Key |
UYJRMVXICRIONA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCN=C(N)N)F.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


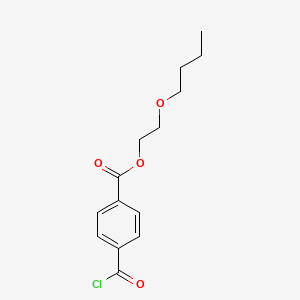

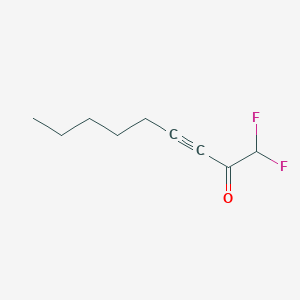


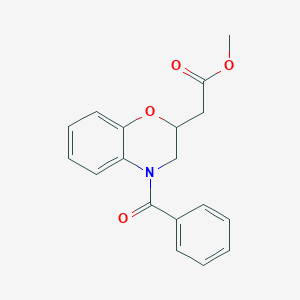
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)

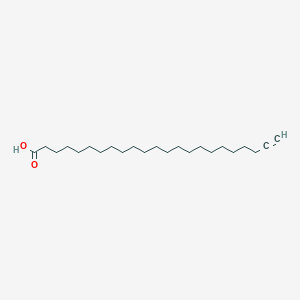

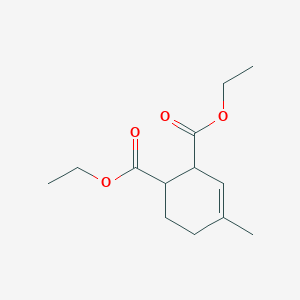
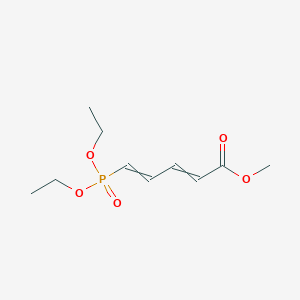
![2-[Butyl(methyl)amino]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B14325147.png)

